

delphinidin chloride PI3K AKT mTOR pathway inhibition comparison

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Delphinidin chloride

CAS No.: 8012-95-1

Cat. No.: S773479

[Get Quote](#)

Mechanism of Action and Binding Affinity

Delphinidin chloride directly inhibits multiple key kinases in the PI3K/AKT/mTOR pathway rather than just one point. The table below summarizes its direct molecular targets and binding affinities based on a kinome-wide screen and quantitative analyses [1].

Kinase Target	Type	Binding Affinity (Kd)	Role in PI3K/AKT/mTOR Pathway
PIK3CG (PI3K γ)	Lipid Kinase	3.2 μ M	Upstream pathway activation [1]
PIK3C2B (PI3K-C2 β)	Lipid Kinase	28.6 μ M	Upstream pathway activation [1]
PIK3CA (PI3K α)	Lipid Kinase	36.5 μ M	Upstream pathway activation [1]
mTOR	Serine/Threonine Kinase	15.7 μ M	Central pathway kinase (mTORC1/2) [1]
S6K1 (p70S6K)	Serine/Threonine Kinase	21.3 μ M	Downstream effector of mTORC1 [1]

This multi-targeting mechanism is significant because it concurrently inhibits **mTORC1 and mTORC2**, unlike rapamycin analogs that only partially inhibit mTORC1. This leads to a broader suppression of the pathway and helps overcome common resistance mechanisms caused by feedback loop-induced Akt activation [1].

Experimental Evidence and Protocols

The inhibitory effects of **delphinidin chloride** have been confirmed in various experimental models. Here are the key findings and methodologies from pivotal studies.

Experimental Model	Treatment Details	Key Findings on PI3K/AKT/mTOR	Associated Functional Effects
Imiquimod (IMQ)-induced mouse psoriasis model [1]	Topical application (in vivo)	Significant decrease in phosphorylated Akt, mTOR, and PI3K levels in skin lesions.	Reduced epidermal thickness, immune cell infiltration, and pro-inflammatory cytokines [1].
Interleukin-22 stimulated Normal Human Epidermal Keratinocytes (NHEKs) [1]	In vitro cell culture	Inhibition of phosphorylation of PI3K, Akt, mTOR, and p70S6K.	Significant inhibition of hyperproliferation and secretion of proinflammatory cytokines [1].
Non-Small Cell Lung Cancer (NSCLC) A549 cells with γ-irradiation [2]	Pre-treatment with 5 μ M delphinidin for 24h before irradiation (in vitro)	Enhanced inhibition of p-PI3K, p-AKT, and p-mTOR compared to irradiation alone.	Increased radiosensitivity, apoptosis, and autophagy; activation of JNK pathway [2].

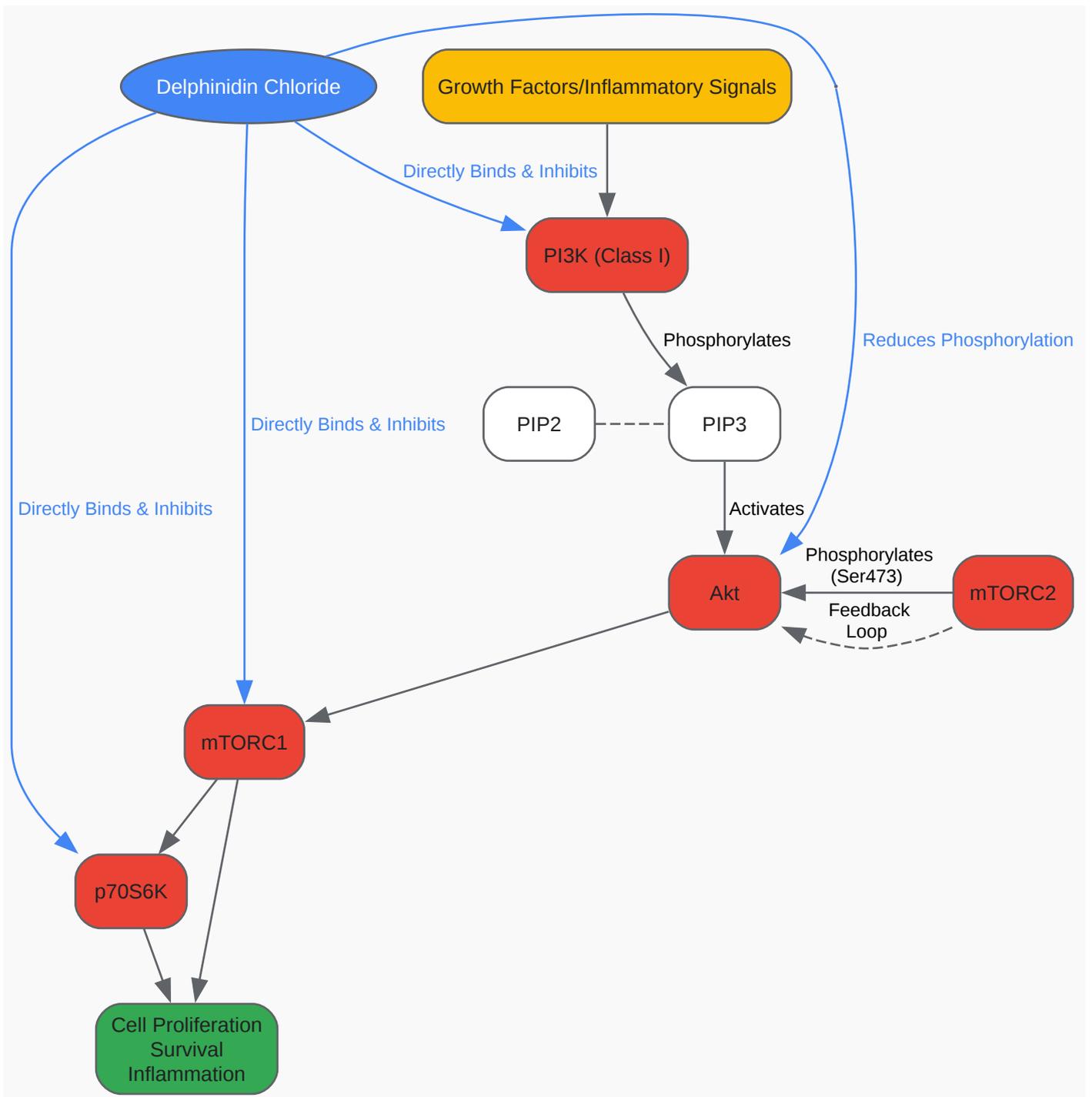
Core Experimental Protocols [1] [2]:

- **Kinase Binding Assays:** A **KINOMEscan** screening platform against 102 human kinases was used to identify initial targets. Quantitative dissociation constant (Kd) measurements were then performed via **surface plasmon resonance (SPR)** to confirm binding affinity and direct physical interaction.
- **Molecular Docking:** **In silico molecular modeling (AutoDock)** simulated delphinidin's binding modes and energy within the ATP-binding pockets of PI3K isoforms, mTOR, and p70S6K.

- **Cell-Based Western Blot Analysis:** Treated and control cells are lysed, proteins are separated by **SDS-PAGE**, transferred to membranes, and probed with specific **phospho-antibodies** (e.g., p-AKT Ser473, p-mTOR Ser2448) to measure pathway inhibition.
- **In Vivo Model Efficacy:** The **IMQ-induced psoriasis-like mouse model** involves topical application of IMQ to induce inflammation. Delphinidin is then applied topically, and skin samples are analyzed by **immunohistochemistry** and **Western blotting** to assess pathway modulation and histological improvements.

PI3K/AKT/mTOR Pathway Inhibition by Delphinidin

The following diagram synthesizes findings from multiple studies to show how **delphinidin chloride** influences this signaling cascade, leading to anti-cancer and anti-inflammatory outcomes [1] [2]:



[Click to download full resolution via product page](#)

This diagram illustrates the key mechanism that makes delphinidin notable: its ability to directly inhibit several core components of the pathway simultaneously, including both mTOR complexes, leading to effective pathway suppression.

Key Advantages and Research Implications

For researchers, the multi-kinase inhibitory profile of **delphinidin chloride** offers several compelling advantages:

- **Overcoming Therapeutic Resistance:** By concurrently inhibiting **mTORC1 and mTORC2**, delphinidin avoids the **Akt activation** feedback loop commonly seen with rapalogs that target only mTORC1, potentially overcoming a key resistance mechanism [1].
- **Synergistic Potential:** Delphinidin shows strong **synergistic effects** with established therapies like radiation, as seen in NSCLC cells. This suggests its potential as an adjuvant to improve the efficacy of existing treatment regimens [2].
- **Dual Anti-Cancer and Anti-Inflammatory Action:** The pathway inhibition translates to meaningful biological effects in both inflammatory disease models (like psoriasis) and cancer models, highlighting its broad therapeutic potential [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Dual Inhibition of PI3K/Akt and mTOR by the Dietary ... [pmc.ncbi.nlm.nih.gov]
2. Delphinidin enhances radio-therapeutic effects *via* ... [kjpp.net]

To cite this document: Smolecule. [delphinidin chloride PI3K AKT mTOR pathway inhibition comparison]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b773479#delphinidin-chloride-pi3k-akt-mtor-pathway-inhibition-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com